4-Azaspiro[2.4]heptane hydrochloride

Medicinal Chemistry Process Chemistry Quality Control

4-Azaspiro[2.4]heptane hydrochloride is a heterocyclic spirocyclic amine building block with the molecular formula C₆H₁₂ClN and a molecular weight of 133.62 g/mol. It exists as an off-white solid and serves as a versatile intermediate in medicinal chemistry, particularly as a key precursor to the 5-azaspiro[2.4]heptane moiety found in potent quinolone antibacterial agents such as sitafloxacin.

Molecular Formula C6H12ClN
Molecular Weight 133.62
CAS No. 1414885-17-8
Cat. No. B3047532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azaspiro[2.4]heptane hydrochloride
CAS1414885-17-8
Molecular FormulaC6H12ClN
Molecular Weight133.62
Structural Identifiers
SMILESC1CC2(CC2)NC1.Cl
InChIInChI=1S/C6H11N.ClH/c1-2-6(3-4-6)7-5-1;/h7H,1-5H2;1H
InChIKeyVAYDZIKCDHPPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azaspiro[2.4]heptane hydrochloride (CAS 1414885-17-8) - Core Building Block for Spirocyclic Drug Discovery


4-Azaspiro[2.4]heptane hydrochloride is a heterocyclic spirocyclic amine building block with the molecular formula C₆H₁₂ClN and a molecular weight of 133.62 g/mol . It exists as an off-white solid and serves as a versatile intermediate in medicinal chemistry, particularly as a key precursor to the 5-azaspiro[2.4]heptane moiety found in potent quinolone antibacterial agents such as sitafloxacin [1]. The hydrochloride salt form enhances its stability and ease of handling compared to its free base counterpart (CAS 95442-76-5) .

Why Generic 4-Azaspiro[2.4]heptane Analogs Cannot Substitute for the Hydrochloride Salt in Critical Synthetic Routes


The choice of salt form and purity level in a building block like 4-azaspiro[2.4]heptane is not arbitrary. The hydrochloride salt provides a crystalline, non-hygroscopic solid that can be accurately weighed and stored under defined conditions, whereas the free base is a liquid with a boiling point of 141.8±8.0 °C [1]. This physical difference directly impacts the reproducibility of stoichiometric reactions and the reliability of high-throughput experimentation. Furthermore, the use of this specific building block is essential for accessing the (S)-7-amino-5-azaspiro[2.4]heptane moiety, which has been synthesized with enantioselectivities up to 98.7% ee, a critical parameter for the antibacterial potency of drugs like sitafloxacin [2]. Substituting a different salt or a lower-purity grade can introduce impurities, alter reaction kinetics, and ultimately compromise the stereochemical integrity of the final drug candidate.

Quantitative Differentiation Guide for 4-Azaspiro[2.4]heptane Hydrochloride Procurement


High Purity with Verified Analytical Documentation vs. Standard Grades

When procuring 4-azaspiro[2.4]heptane hydrochloride, the available purity and associated analytical documentation are key differentiators. The product from Bidepharm is specified at a standard purity of 97% and is accompanied by batch-specific quality control reports, including NMR, HPLC, and GC analyses . In contrast, other commercial sources offer this compound at a lower purity of 95% without explicit mention of supporting analytical data . This difference is critical for applications where precise stoichiometry and minimal impurity profiles are required, such as in the synthesis of advanced pharmaceutical intermediates or in quantitative biological assays.

Medicinal Chemistry Process Chemistry Quality Control

Solid-State Handling Advantage Over Liquid Free Base

The physical state of the compound is a critical factor for its use in a laboratory or manufacturing setting. 4-Azaspiro[2.4]heptane hydrochloride is supplied as an off-white solid, which allows for precise weighing and dispensing using standard laboratory equipment . Its free base analog (4-azaspiro[2.4]heptane, CAS 95442-76-5), on the other hand, is a liquid with a predicted density of 0.98±0.1 g/cm³ and a boiling point of 141.8±8.0 °C [1]. Handling a volatile, potentially air-sensitive liquid introduces significant error in small-scale, high-precision reactions and complicates automation in parallel synthesis. The solid hydrochloride salt eliminates these variables, ensuring more reproducible experimental outcomes.

Formulation Science Analytical Chemistry Synthetic Methodology

Enantioselective Potential: Gateway to High-Value Chiral Intermediates

While 4-azaspiro[2.4]heptane hydrochloride itself is achiral, it serves as the direct starting material for the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a critical chiral intermediate for the antibacterial drug sitafloxacin [1]. This key transformation has been achieved with exceptionally high enantioselectivity, reaching up to 98.7% ee under optimized asymmetric hydrogenation conditions [2]. This level of stereocontrol is crucial for the biological activity of the final drug. The availability of a high-purity, well-characterized hydrochloride starting material is a prerequisite for achieving these high enantioselectivities reproducibly.

Asymmetric Synthesis Chiral Chemistry Drug Discovery

Definitive Application Scenarios for 4-Azaspiro[2.4]heptane Hydrochloride Based on Quantitative Evidence


High-Precision Stoichiometric Reactions and High-Throughput Experimentation

For research groups conducting automated parallel synthesis or reactions requiring exact milligram-level precision, the solid, 97% pure hydrochloride salt is the superior choice. The solid form eliminates the volumetric dispensing errors associated with liquid free bases, ensuring consistent stoichiometry across all reactions. The availability of certified analytical reports (NMR, HPLC, GC) further reduces the risk of batch-to-batch variability that can confound screening results .

Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane for Quinolone Antibacterial Programs

This compound is the definitive starting material for programs developing new quinolone antibiotics based on the sitafloxacin scaffold. The high purity of the hydrochloride salt minimizes side reactions during the subsequent asymmetric hydrogenation step, which has been demonstrated to proceed with up to 98.7% ee [1]. Procuring a reliable, high-quality building block is essential for achieving the stereochemical purity required for potent antibacterial activity [2].

Scale-Up and Process Chemistry Development

The hydrochloride salt form offers advantages during process scale-up. Its solid, non-hygroscopic nature simplifies storage and handling in a pilot plant environment. The established synthetic route to this compound, as detailed in patent literature, has demonstrated high yields (e.g., 93% for a key intermediate) and uses readily available reagents, providing a solid foundation for cost-effective, large-scale manufacturing [3].

Building Block for Novel Spirocyclic Scaffolds

As a member of the azaspiro[2.4]heptane family, this compound serves as a core scaffold for exploring new chemical space. Its rigid spirocyclic structure can impart favorable physicochemical properties to drug-like molecules, such as reduced lipophilicity and improved metabolic stability, when compared to monocyclic analogs [4]. This makes it a strategic procurement choice for medicinal chemistry libraries focused on challenging target classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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